
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride is a chemical compound with a complex structure that includes an aminophenyl group and a propylpiperazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride typically involves the reaction of 4-aminophenyl with 4-propylpiperazine under specific conditions. One common method includes the use of tetrahydrofuran (THF) as a solvent and nickel as a catalyst. The reaction is carried out at room temperature for about 20 hours, resulting in a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, nickel, and various solvents like THF. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act on specific molecular targets, offering possibilities for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-aminophenyl)phenylmethanone: This compound has a similar aminophenyl group but lacks the propylpiperazinyl group.
(4-aminophenyl)(cyclopropyl)methanone: This compound includes a cyclopropyl group instead of a propylpiperazinyl group.
Uniqueness
The uniqueness of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride lies in its specific combination of functional groups. This combination allows for unique interactions and applications that are not possible with similar compounds.
Propriétés
Numéro CAS |
21312-45-8 |
|---|---|
Formule moléculaire |
C14H22ClN3O |
Poids moléculaire |
283.80 g/mol |
Nom IUPAC |
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12;/h3-6H,2,7-11,15H2,1H3;1H |
Clé InChI |
OELIAAKPBHJIQD-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)

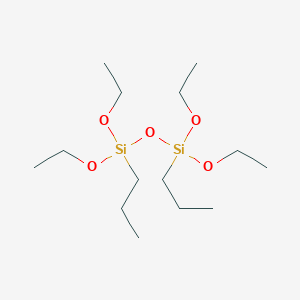

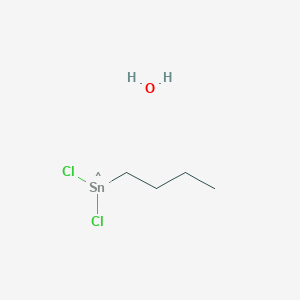


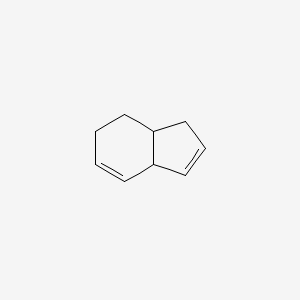

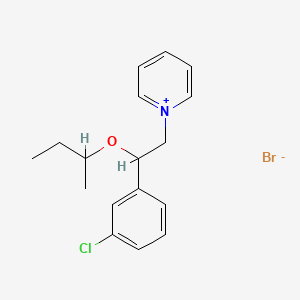
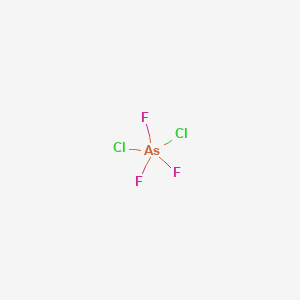
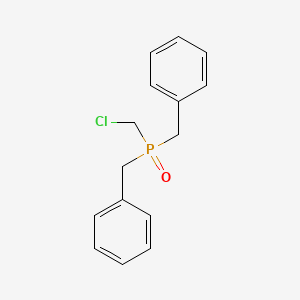

![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
